molecular formula C4H5ClF3NO2S B13047993 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride

2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride

Katalognummer: B13047993
Molekulargewicht: 223.60 g/mol
InChI-Schlüssel: DNGBFOQADYAVFD-OQFOIZHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl and methanesulfonyl groups, which contribute to its reactivity and stability.

Vorbereitungsmethoden

The synthesis of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation to form trifluoroacetic acid derivatives. Reduction reactions can also be performed to modify the functional groups attached to the carbonimidoyl moiety.

    Addition Reactions: The compound can react with electrophiles, leading to the formation of addition products.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-methanesulfonylethanecarbonimidoylchloride involves its interaction with specific molecular targets. The trifluoromethyl and methanesulfonyl groups enhance the compound’s reactivity, allowing it to form stable complexes with various substrates. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-N-methanesulfonylethanecarbonimidoylchloride can be compared with other fluorinated compounds, such as:

    2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but lacks the carbonimidoyl chloride moiety.

    Trifluoromethanesulfonic acid: Contains the trifluoromethylsulfonyl group but differs in its overall structure and reactivity.

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group, used as a solvent and reagent in organic synthesis.

The unique combination of functional groups in this compound makes it distinct from these related compounds, offering specific advantages in various applications.

Eigenschaften

Molekularformel

C4H5ClF3NO2S

Molekulargewicht

223.60 g/mol

IUPAC-Name

(1Z)-3,3,3-trifluoro-N-methylsulfonylpropanimidoyl chloride

InChI

InChI=1S/C4H5ClF3NO2S/c1-12(10,11)9-3(5)2-4(6,7)8/h2H2,1H3/b9-3-

InChI-Schlüssel

DNGBFOQADYAVFD-OQFOIZHKSA-N

Isomerische SMILES

CS(=O)(=O)/N=C(/CC(F)(F)F)\Cl

Kanonische SMILES

CS(=O)(=O)N=C(CC(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.